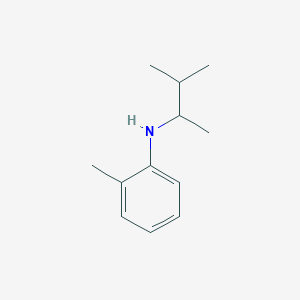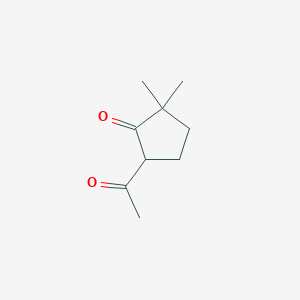
5-Acetyl-2,2-dimethylcyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetyl-2,2-dimethylcyclopentan-1-one: is an organic compound with the molecular formula C₉H₁₄O₂. It is a cyclopentanone derivative characterized by an acetyl group at the 5-position and two methyl groups at the 2-position. This compound is of interest in various fields due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Aldol Condensation: : One common method for synthesizing 5-Acetyl-2,2-dimethylcyclopentan-1-one involves the aldol condensation of 2,2-dimethylcyclopentanone with acetaldehyde. This reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide and is conducted under reflux conditions to promote the formation of the desired product.
-
Friedel-Crafts Acylation: : Another synthetic route involves the Friedel-Crafts acylation of 2,2-dimethylcyclopentanone with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This method is advantageous for its high yield and selectivity.
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : 5-Acetyl-2,2-dimethylcyclopentan-1-one can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : This compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
-
Substitution: : The acetyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, reaction with hydrazine can yield hydrazones.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrazine in ethanol under reflux conditions.
Major Products
Oxidation: this compound can be oxidized to 5-acetyl-2,2-dimethylcyclopentan-1-carboxylic acid.
Reduction: Reduction yields 5-(1-hydroxyethyl)-2,2-dimethylcyclopentan-1-one.
Substitution: Reaction with hydrazine forms 5-(1-hydrazonoethyl)-2,2-dimethylcyclopentan-1-one.
Scientific Research Applications
Chemistry
In organic synthesis, 5-Acetyl-2,2-dimethylcyclopentan-1-one serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for the exploration of various synthetic pathways and the development of novel compounds.
Biology
This compound is used in the study of enzyme-catalyzed reactions, particularly those involving ketones and aldehydes. It serves as a model substrate for investigating the mechanisms of enzymatic transformations.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making them candidates for drug development.
Industry
In the fragrance and flavor industry, this compound is used as a precursor for the synthesis of aroma compounds. Its structural features contribute to the creation of unique scents and flavors.
Mechanism of Action
The mechanism by which 5-Acetyl-2,2-dimethylcyclopentan-1-one exerts its effects depends on the specific application. In enzymatic reactions, it acts as a substrate that undergoes transformation through the catalytic action of enzymes. The molecular targets and pathways involved vary based on the enzyme and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylcyclopentanone: Lacks the acetyl group, making it less reactive in certain synthetic applications.
5-Methyl-2,2-dimethylcyclopentan-1-one: Similar structure but with a methyl group instead of an acetyl group, leading to different reactivity and applications.
2,2-Dimethylcyclopentan-1,3-dione: Contains an additional keto group, which significantly alters its chemical behavior.
Uniqueness
5-Acetyl-2,2-dimethylcyclopentan-1-one is unique due to the presence of both an acetyl group and two methyl groups on the cyclopentanone ring. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
Molecular Formula |
C9H14O2 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
5-acetyl-2,2-dimethylcyclopentan-1-one |
InChI |
InChI=1S/C9H14O2/c1-6(10)7-4-5-9(2,3)8(7)11/h7H,4-5H2,1-3H3 |
InChI Key |
HPSPKONECRVIKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCC(C1=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


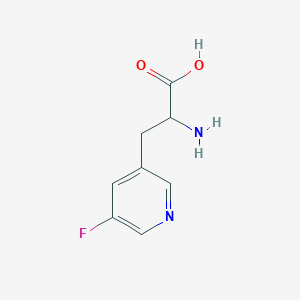
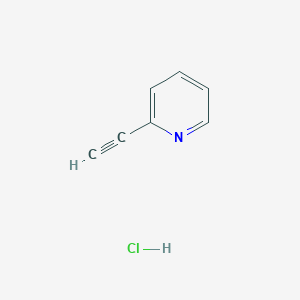
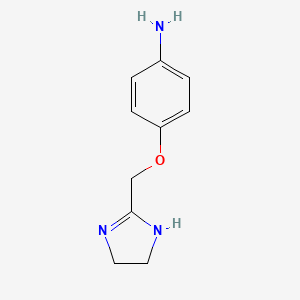
![2-[(5-Methylhexan-2-yl)amino]propane-1,3-diol](/img/structure/B13255455.png)
![4-[(4-Cyclopropylpiperazin-1-yl)methyl]aniline](/img/structure/B13255468.png)
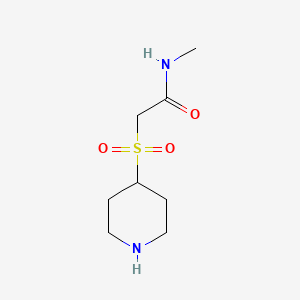
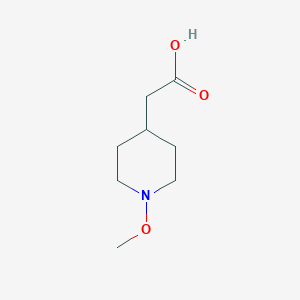
amine](/img/structure/B13255479.png)
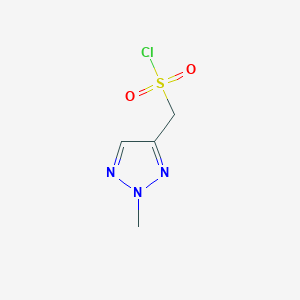
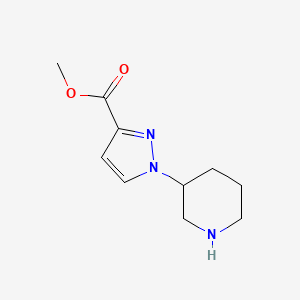
![2-[(4-Bromobenzenesulfonyl)methyl]piperidine](/img/structure/B13255496.png)
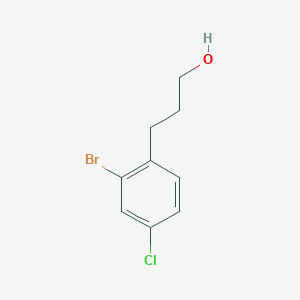
![1-[4-(1-Methyl-1H-imidazol-5-yl)phenyl]ethan-1-one](/img/structure/B13255519.png)
